4-Bromo-2-(propan-2-yloxy)benzoic acid

Overview

Description

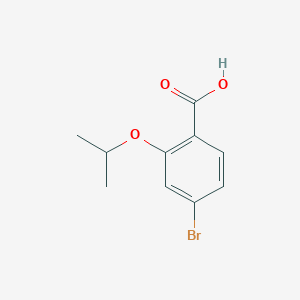

4-Bromo-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(propan-2-yloxy)benzoic acid typically involves the bromination of 2-(propan-2-yloxy)benzoic acid. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 4-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(propan-2-yloxy)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzoic acid derivative.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) can facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.

Scientific Research Applications

4-Bromo-2-(propan-2-yloxy)benzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(propan-2-yloxy)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and the propan-2-yloxy group can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-fluorobenzoic acid: Similar in structure but with a fluorine atom instead of the propan-2-yloxy group.

4-Bromo-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the propan-2-yloxy group.

4-Bromo-2-hydroxybenzoic acid: Similar in structure but with a hydroxy group instead of the propan-2-yloxy group.

Uniqueness

4-Bromo-2-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which can impart different chemical and physical properties compared to other similar compounds

Biological Activity

4-Bromo-2-(propan-2-yloxy)benzoic acid (CAS No. 1038595-51-5) is an aromatic compound with significant biological activity, primarily due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

The molecular formula of this compound is C₁₀H₁₁BrO₃, with a molar mass of approximately 259.10 g/mol. It appears as a white to light yellow crystalline solid with a melting point between 151 and 153 °C and a boiling point around 323 °C. The presence of the bromine atom and propan-2-yloxy group influences its reactivity and solubility in various solvents, making it a versatile compound for synthetic applications.

Target Enzymes

Research indicates that compounds structurally similar to this compound may interact with key enzymes involved in metabolic pathways. For instance, studies suggest potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may influence the activity of aromatic-amino-acid aminotransferase, affecting the metabolism of aromatic amino acids.

Biochemical Pathways

The compound's interaction with these enzymes could lead to significant alterations in biochemical pathways, potentially resulting in various physiological effects. Its ability to mimic natural substrates or ligands allows it to engage in enzyme-substrate interactions that can modulate metabolic processes.

Anti-inflammatory and Analgesic Effects

This compound has been investigated for its potential anti-inflammatory and analgesic properties. Similar compounds have shown promise in reducing inflammation and pain in preclinical studies, suggesting that this compound may exhibit comparable effects.

Anticancer Potential

Preliminary studies have indicated that certain derivatives of benzoic acid exhibit anticancer activities. While specific research on this compound is limited, its structural analogs have been explored for their ability to inhibit cancer cell proliferation . Further investigations are warranted to elucidate its potential as an anticancer agent.

Biochemical Probes

Due to its interactions with enzymes and potential modulation of metabolic pathways, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme activities and the effects of metabolic alterations on cellular processes.

Agricultural Uses

In the agricultural sector, compounds similar to this compound are being explored as potential pesticides and herbicides. Their biological activity against pests or weeds could provide effective solutions for crop protection while minimizing environmental impact .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | Lacks the propan-2-yloxy group; simpler structure |

| 3-Bromo-4-isopropylbenzoic Acid | C₁₀H₁₁BrO₂ | Different bromo position; varied reactivity |

| 4-Chloro-2-(propan-2-yloxy)benzoic Acid | C₁₀H₁₁ClO₃ | Chlorine instead of bromine; different electronic properties |

| 4-Iodobenzoic Acid | C₇H₆I O₂ | Iodine substitution; larger atomic radius affecting reactivity |

The specific combination of bromination and alkoxy substitution in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

Properties

IUPAC Name |

4-bromo-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUXMLVVIGHPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.